molecular formula C9H11ClO2S B1586382 2-m-Tolyl-ethanesulfonyl chloride CAS No. 728919-63-9

2-m-Tolyl-ethanesulfonyl chloride

Cat. No.: B1586382
CAS No.: 728919-63-9
M. Wt: 218.7 g/mol
InChI Key: XZSJPDHSGCVMSM-UHFFFAOYSA-N
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Description

2-m-Tolyl-ethanesulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. The molecular formula of this compound is C₉H₁₁ClO₂S, and it has a molecular weight of 218.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-m-Tolyl-ethanesulfonyl chloride can be synthesized through the reaction of 2-m-tolyl-ethanesulfonic acid with thionyl chloride (SOCl₂). The reaction typically involves the following steps:

    Preparation of 2-m-tolyl-ethanesulfonic acid: This can be achieved by sulfonation of m-tolylethane.

    Conversion to sulfonyl chloride: The 2-m-tolyl-ethanesulfonic acid is then reacted with thionyl chloride (SOCl₂) under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2-m-Tolyl-ethanesulfonyl chloride undergoes several types of chemical reactions, including:

    N-Sulfonylation: Reactions with amines to form sulfonamides.

Common Reagents and Conditions

    Thionyl chloride (SOCl₂): Used in the synthesis of this compound from 2-m-tolyl-ethanesulfonic acid.

    Amines: React with this compound to form sulfonamides.

Major Products Formed

    Sulfonamides: Formed through the reaction of this compound with amines.

Scientific Research Applications

2-m-Tolyl-ethanesulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis:

    Proteomics Research: Utilized in the modification of proteins and peptides for various biochemical studies.

    Pharmaceuticals: Employed in the synthesis of sulfonamide-containing compounds with potential therapeutic applications.

    Industrial Manufacturing: Used in manufacturing processes to improve product quality and efficiency in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-m-Tolyl-ethanesulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group (SO₂Cl) is highly reactive and can be readily substituted by nucleophiles such as amines, leading to the formation of sulfonamides .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride (MsCl): Another sulfonyl chloride used in organic synthesis for similar purposes.

    Para-toluene sulfonyl chloride (TsCl): Commonly used for the formation of tosylates, which are good leaving groups in nucleophilic substitution reactions.

Uniqueness

2-m-Tolyl-ethanesulfonyl chloride is unique in its specific structure, which includes a tolyl group attached to the ethanesulfonyl chloride moiety. This structure imparts distinct reactivity and properties compared to other sulfonyl chlorides such as methanesulfonyl chloride and para-toluene sulfonyl chloride .

Properties

IUPAC Name

2-(3-methylphenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSJPDHSGCVMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375279
Record name 2-m-Tolyl-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-63-9
Record name 2-m-Tolyl-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-63-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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